Product packaging for 1-(4-Methoxyphenyl)piperidin-3-ol(Cat. No.:)

1-(4-Methoxyphenyl)piperidin-3-ol

Cat. No.: B11895014
M. Wt: 207.27 g/mol
InChI Key: VJMGVNPBDONZPA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)piperidin-3-ol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B11895014 1-(4-Methoxyphenyl)piperidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)piperidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-15-12-6-4-10(5-7-12)13-8-2-3-11(14)9-13/h4-7,11,14H,2-3,8-9H2,1H3

InChI Key

VJMGVNPBDONZPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC(C2)O

Origin of Product

United States

Chemical Identity and Properties

The fundamental chemical information for 1-(4-Methoxyphenyl)piperidin-3-ol has been identified from chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 39104-03-5
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol

This data is compiled from publicly available chemical catalogs.

Despite the existence of these basic identifiers, comprehensive experimental data on properties such as melting point, boiling point, and solubility are not reported in the reviewed literature.

Synthesis and Characterization

No specific or general methods for the synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol have been detailed in the surveyed scientific papers or patents. While general synthetic routes for related piperidine (B6355638) derivatives exist, a direct application or adaptation for the synthesis of this specific compound has not been documented. dtic.mil For instance, the reduction of substituted 3-piperidones can yield 3-hydroxy derivatives, and various methods for creating the piperidine ring are known, but a specific protocol for introducing the 4-methoxyphenyl (B3050149) group at the N1 position and a hydroxyl group at the 3-position is absent from the literature. dtic.mil

Similarly, there is a complete absence of characterization data. No published studies containing analytical data such as ¹H NMR, ¹³C NMR, IR, or mass spectrometry for this compound could be located. This lack of spectroscopic data prevents a detailed analysis of its molecular structure and purity.

Biological and Pharmacological Research

A thorough search of pharmacological and biological research databases yielded no studies specifically investigating the molecular interactions or biological activity of 1-(4-Methoxyphenyl)piperidin-3-ol. Research on structurally similar compounds, such as those with a piperazine (B1678402) instead of a piperidine (B6355638) ring or with different substitution patterns, has been conducted for various therapeutic targets, including α1-adrenoceptors and opioid receptors. google.comnih.gov However, these findings cannot be extrapolated to the specific compound .

There are no available in vitro or in vivo studies, and therefore no data on its potential biological targets, efficacy, or mechanism of action. The compound has not been identified as a hit in any publicly available high-throughput screening campaigns.

Conclusion

Based on an extensive review of available scientific and patent literature, 1-(4-Methoxyphenyl)piperidin-3-ol is a poorly characterized compound. There is a notable absence of published research on its synthesis, spectroscopic characterization, and biological or pharmacological properties. Consequently, its potential for molecular interactions with biological targets remains entirely unexplored. Further research would be required to elucidate the chemical and biological profile of this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 4 Methoxyphenyl Piperidin 3 Ol and Its Derivatives

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. ipb.pt It provides insights into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of the molecular skeleton and stereochemistry.

In the ¹H NMR spectrum of 1-(4-Methoxyphenyl)piperidin-3-ol, the chemical shifts (δ) of the protons provide crucial information. The protons on the aromatic ring of the methoxyphenyl group typically appear in the downfield region (around 6.8-7.5 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group (-OCH₃) protons exhibit a characteristic singlet at approximately 3.8 ppm. The protons on the piperidine (B6355638) ring resonate at higher fields, with the proton attached to the carbon bearing the hydroxyl group (H-3) appearing at a distinct chemical shift. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are also shifted downfield compared to other piperidine protons due to the electron-withdrawing effect of the nitrogen atom. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. researchgate.net The carbon atoms of the aromatic ring typically appear between 110 and 160 ppm. The carbon attached to the methoxy group and the carbon bearing the oxygen of the methoxy group have characteristic chemical shifts. The carbons of the piperidine ring resonate in the upfield region, with the carbon attached to the hydroxyl group (C-3) and the carbons adjacent to the nitrogen (C-2 and C-6) being readily identifiable. acs.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning complex structures.

COSY experiments establish correlations between vicinal protons, helping to trace the connectivity of the proton network within the piperidine ring.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC provides correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, including the connection of the methoxyphenyl group to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining the stereochemistry, such as the relative orientation of the hydroxyl group on the piperidine ring. ipb.pt

A representative, though not specific to the title compound, dataset for a related piperidine derivative is presented below to illustrate the type of data obtained from NMR spectroscopy. researchgate.net

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic-H7.20-7.40 (m)114.5, 128.9, 142.1, 158.5
Methoxy-H3.78 (s)55.3
Piperidine-Hα3.50-3.60 (m)52.1
Piperidine-Hβ1.80-1.95 (m)30.2
Piperidine-Hγ1.60-1.75 (m)24.8
Piperidine-H33.90-4.00 (m)67.5

This is an illustrative table. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) is particularly valuable as it can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). libretexts.orglibretexts.org This precision allows for the determination of the exact molecular formula of this compound by distinguishing its mass from other compounds that may have the same nominal mass.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of piperidine derivatives. nih.gov ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, which is useful for confirming the molecular weight. EI is a higher-energy technique that causes extensive fragmentation of the molecule.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and can be used to elucidate its structure. For this compound, characteristic fragmentation pathways would include:

Loss of a water molecule from the molecular ion, which is a common fragmentation for alcohols. libretexts.org

Cleavage of the piperidine ring , leading to various charged fragments. Alpha-cleavage next to the nitrogen atom is a dominant pathway for aliphatic amines. libretexts.org

Fragmentation of the methoxyphenyl group , such as the loss of a methyl radical (•CH₃) or a formyl radical (•CHO).

A hypothetical fragmentation pattern for this compound is outlined in the table below.

m/z Proposed Fragment Fragmentation Pathway
221[M]⁺Molecular Ion
203[M - H₂O]⁺Loss of water from the hydroxyl group
178[M - C₂H₅N]⁺Cleavage of the piperidine ring
134[C₈H₈O]⁺Fragment containing the methoxyphenyl group
121[C₇H₅O]⁺Loss of a methyl group from the methoxyphenyl fragment
84[C₅H₁₀N]⁺Piperidine ring fragment

This is an illustrative table. Actual m/z values and their relative intensities would be determined experimentally.

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. pressbooks.publibretexts.org

C-H Stretch (Aromatic): Absorption bands are typically found just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

C-H Stretch (Aliphatic): Strong absorptions appear in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the piperidine and methoxy groups. libretexts.org

C-O Stretch (Alcohol): A distinct band in the 1050-1250 cm⁻¹ region corresponds to the stretching vibration of the C-O bond of the secondary alcohol. quimicaorganica.org

C-O Stretch (Aromatic Ether): Aromatic ethers typically show two C-O stretching bands, one for the aryl-O stretch (around 1250 cm⁻¹) and one for the alkyl-O stretch (around 1040 cm⁻¹). pressbooks.pub

C=C Stretch (Aromatic): One or more medium to weak absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the aromatic ring. researchgate.net

C-N Stretch: This absorption for aliphatic amines is often weak and appears in the 1020-1250 cm⁻¹ region, potentially overlapping with C-O stretches.

The following table summarizes the expected IR absorption frequencies for this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
AlcoholO-H Stretch3200-3600 (broad, strong)
Aromatic RingC-H Stretch3000-3100 (medium)
Alkane (Piperidine, Methoxy)C-H Stretch2850-3000 (strong)
Aromatic EtherC-O Stretch~1250 (strong) and ~1040 (strong)
Secondary AlcoholC-O Stretch1050-1250 (medium to strong)
Aromatic RingC=C Stretch1450-1600 (medium to weak)

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be constructed. researchgate.nettandfonline.com

For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. tandfonline.com This data would confirm the connectivity of the atoms and reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of the hydroxyl group. researchgate.net Furthermore, it would show the orientation of the 4-methoxyphenyl (B3050149) substituent relative to the piperidine ring.

The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the piperidine nitrogen, which govern the packing of the molecules in the crystal lattice. nih.gov

An example of crystallographic data for a piperidine derivative is provided below to illustrate the type of information obtained. researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.324(4)
b (Å)15.179(4)
c (Å)17.650(5)
β (°)104.98(5)
Volume (ų)4225(2)
Z4

This is an illustrative table. Actual crystallographic data for this compound would be determined experimentally.

Chromatographic and Other Purity Assessment Techniques in Research

Ensuring the purity of a research compound is critical for the reliability of experimental results. A variety of chromatographic and other techniques are used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov For purity assessment, a reversed-phase HPLC method is commonly employed, often using a C18 column. nih.govresearchgate.net The compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through the column. epa.gov

A detector, such as a UV-Vis detector, monitors the eluent. A pure compound should ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantification of purity. Method validation for linearity, accuracy, and precision is crucial for reliable results. nih.gov

Gas Chromatography (GC) can also be used for purity analysis, particularly if the compound is volatile or can be derivatized to increase its volatility. The sample is vaporized and passed through a capillary column, and a detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used for detection.

Thin-Layer Chromatography (TLC) is a simple and rapid technique for a preliminary assessment of purity. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The presence of a single spot after visualization (e.g., under UV light or with a staining agent) suggests a high degree of purity.

Melting Point Analysis can provide a quick indication of purity. A pure crystalline solid typically has a sharp and well-defined melting point range. The presence of impurities usually leads to a depression and broadening of the melting point range.

Elemental Analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement supports the purity and the proposed molecular formula of the compound.

Research on this compound Remains Largely Undocumented

Intensive searches of scientific and patent literature have revealed a significant lack of available research and data for the chemical compound this compound. While basic chemical identifiers are available, detailed information regarding its synthesis, characterization, and potential biological or pharmacological activities is not present in the public domain.

Strict Exclusion of Dosage, Administration, Safety, Adverse Effects, and Clinical Human Trial Data.

Principles of Receptor Binding Affinity Methodologies in vitro

In vitro receptor binding assays are fundamental in pharmacological research to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the test compound with a preparation of cell membranes containing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity. For instance, derivatives of similar piperidine (B6355638) compounds have been evaluated for their binding affinity at various receptors, such as the dopamine (B1211576) transporter and serotonin (B10506) receptors. nih.govnih.gov

Theoretical Basis of Enzyme Inhibition and Kinetic Mechanisms

Enzyme inhibition studies are conducted to understand how a compound may interfere with the activity of an enzyme. The inhibition can be reversible or irreversible. Reversible inhibitors can be competitive, non-competitive, or uncompetitive, which can be distinguished by analyzing the enzyme kinetics in the presence of the inhibitor using methods like Lineweaver-Burk plots. For example, some chalcone (B49325) derivatives containing a methoxyphenyl group have been investigated as inhibitors of enzymes like tyrosinase. researchgate.net The inhibition constant (Ki) is a measure of the inhibitor's potency.

Concepts of Ion Channel Modulation at the Molecular Level

Ion channels are crucial for many physiological processes, and their modulation by chemical compounds can have significant effects. Studies on ion channel modulation investigate how a compound can alter the opening, closing, or conductance of these channels. Electrophysiological techniques, such as patch-clamping, are the gold standard for studying these interactions at the molecular level. These techniques allow for the direct measurement of ion flow through single or multiple channels in response to the compound.

Molecular Mechanisms of Action at Subcellular and Cellular Levels (Conceptual Frameworks)

Understanding the molecular mechanism of action of a compound involves elucidating its interactions with cellular components and the subsequent downstream signaling pathways that are affected. This can involve a variety of experimental approaches, including:

Target identification: Identifying the specific protein(s) that the compound binds to.

Signaling pathway analysis: Investigating the effect of the compound on intracellular signaling cascades, such as those involving second messengers like cAMP or calcium.

Gene and protein expression analysis: Determining if the compound alters the expression of specific genes or proteins.

For example, some piperazine (B1678402) derivatives with a methoxyphenyl group are thought to act by modulating monoamine neurotransmitter systems. wikipedia.org

Design and Analysis Principles of Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features (pharmacophores) that are essential for activity and those that can be altered to improve potency, selectivity, or other properties. For instance, SAR studies on related 4-phenylpiperidine (B165713) derivatives have shown that modifications to the piperidine ring and its substituents can significantly impact their affinity for the µ-opioid receptor. researchgate.netnih.govebi.ac.ukresearchgate.net

Ligand-Target Interaction Modeling and Binding Site Characterization

Computational modeling techniques are increasingly used to predict and understand how a ligand (such as 1-(4-Methoxyphenyl)piperidin-3-ol) interacts with its biological target at the atomic level.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the stability of the interaction and any conformational changes that may occur.

These modeling studies can help to rationalize SAR data and guide the design of new, more potent, and selective compounds. For example, molecular docking has been used to study the binding of chalcone derivatives to the active site of tyrosinase. researchgate.net

Conceptual Applications of 1 4 Methoxyphenyl Piperidin 3 Ol in Synthetic Chemistry and Materials Science

Utility as a Chiral or Achiral Synthetic Intermediate in Complex Molecule Synthesis

The piperidine (B6355638) ring is a fundamental structural motif in a vast array of natural products and complex bioactive molecules. illinois.eduresearchgate.net The strategic importance of intermediates that allow for the controlled construction of these scaffolds is therefore paramount in organic synthesis. 1-(4-Methoxyphenyl)piperidin-3-ol serves as a valuable building block in this context, available for use in both its racemic and chiral forms.

As an achiral intermediate, the compound provides a pre-formed piperidine core, streamlining synthetic routes to more complex targets. The hydroxyl group at the 3-position and the electronically distinct N-aryl substituent offer orthogonal handles for further chemical modification. For instance, the hydroxyl group can be oxidized to a ketone, which can then serve as an electrophilic site for the introduction of various substituents.

In the realm of stereoselective synthesis, the chiral variants of this compound are of particular importance. Access to enantiopure forms, for example through asymmetric synthesis or resolution, allows for the construction of complex molecules with precise control over their three-dimensional structure. rsc.org This is critical in the synthesis of pharmaceuticals, where the biological activity often resides in a single enantiomer. The synthesis of polysubstituted piperidines often relies on the use of such chiral building blocks, where existing stereocenters direct the formation of new ones. researchgate.net

A prominent example of a complex molecule containing a related structural core is Apixaban, a potent and selective inhibitor of blood coagulation factor Xa. nih.gov The structure of Apixaban features a 1-(4-methoxyphenyl)piperidone moiety, highlighting the clinical relevance of this particular substitution pattern on the piperidine ring in the design of intricate and therapeutically significant molecules. nih.gov

FeatureSynthetic Utility
Piperidine Core Pre-formed heterocyclic scaffold, reducing the number of synthetic steps.
3-Hydroxyl Group Site for oxidation, etherification, or esterification to introduce further complexity.
N-(4-Methoxyphenyl) Group Influences the reactivity and conformation of the piperidine ring.
Chirality When resolved, enables the enantioselective synthesis of complex targets.

Scaffold Design in Medicinal Chemistry Lead Discovery and Optimization Strategies

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The piperidine ring is widely regarded as such a scaffold, appearing in a multitude of approved drugs. nih.gov The compound this compound embodies several features that make it an attractive starting point for lead discovery and optimization.

The process of discovering and refining a drug candidate often involves extensive structure-activity relationship (SAR) studies, where different parts of a lead molecule are systematically modified to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The this compound scaffold offers three primary vectors for diversification:

The N-Aryl Substituent: The 4-methoxyphenyl (B3050149) group can be replaced with other substituted aromatic or heteroaromatic rings to probe interactions with specific binding pockets. The methoxy (B1213986) group itself can be modified to alter properties like solubility and metabolism.

The Piperidine Ring: The ring conformation and substitution pattern are critical. While this specific compound has a hydroxyl at the 3-position, related scaffolds have been explored with substituents at other positions. nih.govnih.gov

The 3-Hydroxyl Group: This group can serve as a key hydrogen bond donor or acceptor. It can also be used as an attachment point for larger fragments designed to explore additional binding interactions.

The discovery of Apixaban showcases a successful lead optimization strategy involving a related scaffold. nih.gov The optimization process led to the selection of the 1-(4-methoxyphenyl) group for its contribution to potent binding affinity and good oral bioavailability. nih.gov This demonstrates how the specific elements of the 1-(4-methoxyphenyl)piperidine (B8758111) core can be crucial for achieving the desired pharmacological profile in a drug candidate. The exploration of similar 4-phenyl piperidine scaffolds has been a fruitful area of research for targeting various receptors. researchgate.net

Molecular ComponentRole in Drug DesignExamples of Modification
Piperidine Scaffold A proven "privileged" structure in medicinal chemistry.Introduction of substituents at various positions.
4-Methoxyphenyl Group Occupies a specific binding pocket (P1 in Factor Xa). nih.govReplacement with other aryl/heteroaryl groups.
3-Hydroxyl Group Potential hydrogen bonding interactions.Conversion to ethers, esters, or other functional groups.

Integration into Ligand Design for Organometallic Catalysis Research

While traditionally associated with medicinal chemistry, heterocyclic scaffolds are increasingly being explored for applications in organometallic catalysis. There is a growing interest in mining libraries of compounds originally synthesized for pharmaceutical purposes to discover new classes of ligands for transition metal catalysts. nih.gov This approach can rapidly identify novel ligand architectures that might not be discovered through traditional, more focused ligand design.

This compound possesses features that make it a conceptually interesting candidate for a ligand. The nitrogen atom of the piperidine ring is a potential coordination site for a metal center. Furthermore, the hydroxyl group at the 3-position could act as a secondary binding site, forming a bidentate N,O-chelate with a metal. Such chelation can impart significant stability to the catalytic complex and influence the stereochemical outcome of a reaction.

The development of new ligands is crucial for advancing catalysis, particularly with earth-abundant metals like nickel and copper. nih.gov For example, nitrogen- and oxygen-based ligands have shown significant promise in nickel-catalyzed cross-coupling reactions. nih.gov A screen of a pharmaceutical compound library identified pyridyl-2-carboxamidines as a new and effective ligand class for such reactions, demonstrating the power of exploring medicinally-inspired structures. nih.gov

Conceptually, derivatives of this compound could be designed to act as ligands in a variety of catalytic transformations. The modular nature of the scaffold allows for systematic tuning of both steric and electronic properties to optimize catalytic activity and selectivity.

FeaturePotential Role in Catalysis
Piperidine Nitrogen Primary coordination site for a transition metal.
3-Hydroxyl Group Potential for N,O-bidentate chelation, enhancing complex stability.
N-Aryl Group Can be modified to tune the electronic and steric properties of the ligand.

Potential as a Building Block for Advanced Polymeric Materials (Conceptual)

The translation of molecular structure into macroscopic properties is the central theme of materials science. The unique structural characteristics of this compound suggest its potential as a monomer or a modifying agent in the creation of advanced polymeric materials. The incorporation of piperidine derivatives into polymer chains has been shown to impart specific functionalities, such as in stabilizers or materials for controlled drug release. google.comnih.gov

The polymerization of monomers containing a piperidine ring can lead to polymers with interesting physical and chemical properties. For example, the synthesis of poly-oxy-methylene-piperidine has been explored for its use as a stabilizer for other polymeric substances against degradation. google.com The synthesis of piperidine-based films for drug delivery applications has also been investigated. nih.gov

The specific structure of this compound offers several handles for its incorporation into a polymer backbone. The hydroxyl group is a key functionality that can participate in polymerization reactions, such as the formation of polyesters or polyurethanes. The presence of the bulky and somewhat rigid N-aryl-piperidine structure within a polymer chain would be expected to influence the material's properties, such as its glass transition temperature, thermal stability, and mechanical strength.

Furthermore, the copolymerization of monomers containing related structural elements, such as a methoxyphenyl group, has been successfully achieved. mdpi.com This suggests that this compound or its derivatives could be used as a comonomer to tailor the properties of existing polymers. The polarity imparted by the hydroxyl and methoxy groups could also be exploited to create polymers with specific solubility characteristics or to enhance adhesion to polar substrates.

Structural FeaturePotential Impact on Polymer Properties
Hydroxyl Group A reactive site for polymerization (e.g., forming polyesters, polyurethanes).
Rigid Piperidine Core May increase the glass transition temperature and thermal stability of the polymer.
Polar Moieties (OH, OMe) Could enhance hydrophilicity, adhesion, and interactions with other polar molecules.
Aromatic Ring Can participate in π-stacking interactions, influencing chain packing and morphology.

Future Directions and Emerging Research Avenues for 1 4 Methoxyphenyl Piperidin 3 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly functionalized piperidines is a topic of significant interest in the chemical community. tandfonline.com Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing 1-(4-Methoxyphenyl)piperidin-3-ol and its analogs.

Key areas of development include:

Advanced Catalytic Systems: The use of transition metal catalysts, including gold, nickel, ruthenium, and copper, has shown promise in the synthesis of piperidine (B6355638) derivatives. nih.govajchem-a.com Future methodologies may leverage these catalysts for more selective and efficient reactions, potentially reducing the number of synthetic steps required. medhealthreview.com For instance, novel nickel silicide catalysts have demonstrated high stability and effectiveness in pyridine (B92270) hydrogenation, a common route to piperidines. nih.gov

One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single "one-pot" process significantly improves efficiency and reduces waste. tandfonline.comajchem-a.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are particularly attractive for generating molecular diversity. nih.gov Future research could focus on developing MCRs that directly yield complex piperidines like this compound from simple starting materials.

Green Chemistry Approaches: A growing emphasis on sustainability is driving the adoption of greener synthetic methods. This includes the use of non-toxic catalysts, water-based reactions, and solvent-free conditions. ajchem-a.com For example, the use of magnetically separable nano-catalysts could simplify purification and catalyst recycling. dntb.gov.ua

Synthetic StrategyPotential Advantages for this compound Synthesis
Advanced Catalysis Increased yield, higher stereoselectivity, milder reaction conditions
One-Pot Reactions Reduced reaction time, lower solvent usage, improved overall efficiency
Multicomponent Reactions Rapid generation of diverse analogs, convergent synthesis
Green Chemistry Reduced environmental impact, safer laboratory practices

Application of Machine Learning and Artificial Intelligence in Molecular Design

For this compound, AI and ML could be applied to:

Predict Bioactivity: ML models can be trained on existing data to predict the potential therapeutic targets and biological activities of new piperidine derivatives. nih.govmdpi.com This can help prioritize which analogs of this compound to synthesize and test.

Optimize Synthetic Routes: AI can analyze complex reaction networks to identify the most efficient and cost-effective synthetic routes. preprints.orgresearchgate.net This includes optimizing reaction conditions such as temperature, solvent, and catalyst choice to maximize yield and minimize byproducts. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules with desired properties. researchgate.netcqdm.org This could lead to the discovery of novel piperidine-based compounds with enhanced efficacy and safety profiles.

Exploration of Unprecedented Chemical Transformations and Reactivities

Pushing the boundaries of chemical synthesis will be crucial for creating novel and complex piperidine structures. Future research will likely explore new ways to functionalize the piperidine ring of compounds like this compound.

Emerging areas of interest include:

Dearomative Functionalization: This strategy involves converting flat, aromatic precursors (like pyridines) into three-dimensional piperidine structures in a controlled manner. chemistryviews.orgresearchgate.net This allows for the precise installation of multiple functional groups and stereocenters.

C-H Activation: Directly converting carbon-hydrogen (C-H) bonds into new chemical bonds is a powerful and atom-economical strategy. medhealthreview.com Applying C-H activation to the piperidine or methoxyphenyl rings of this compound could open up new avenues for derivatization.

Novel Cyclization Strategies: The development of new methods for forming the piperidine ring itself remains a key area of research. nih.gov This includes exploring radical-mediated cyclizations and innovative cascade reactions that build the heterocyclic core with high efficiency and stereocontrol. nih.gov

TransformationPotential Application to this compound
Dearomative Functionalization Synthesis of highly substituted and stereochemically complex analogs. researchgate.net
C-H Activation Direct introduction of new functional groups without pre-functionalization.
Novel Cyclizations More efficient and convergent synthesis of the piperidine core. nih.gov

Design of Advanced Molecular Probes for Biological Systems

Fluorescent molecular probes are invaluable tools for visualizing and understanding biological processes in real-time. nih.gov The structural features of this compound make it a potential scaffold for the development of such probes.

Future research could focus on:

Targeted Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, it may be possible to create probes that selectively bind to specific biological targets, such as receptors or enzymes. acs.org This would allow for the visualization of these targets in living cells and tissues. youtube.comyoutube.com

Probes for Bioimaging: Piperidine-based structures have been incorporated into fluorescent probes for imaging lipid droplets and androgen receptors. acs.orgnih.gov The unique properties of this compound could be leveraged to develop new probes with improved brightness, photostability, and target specificity.

Probes with Aggregation-Induced Emission (AIE): AIE fluorophores are particularly useful for bioimaging as they become highly fluorescent upon aggregation, leading to high signal-to-noise ratios. nih.gov Designing AIE-active derivatives of this compound is a promising avenue for future research.

Multidisciplinary Research Initiatives for Comprehensive Compound Understanding

To fully realize the potential of this compound, a collaborative, multidisciplinary approach is essential. researchgate.net This involves integrating expertise from various fields to gain a comprehensive understanding of the compound's properties and applications.

Key aspects of a multidisciplinary approach include:

Medicinal Chemistry and Pharmacology: Synthesizing and evaluating a library of analogs to establish structure-activity relationships (SAR) and identify lead compounds for further development. arizona.edunih.gov

Computational Chemistry and Molecular Modeling: Using computational tools to predict binding modes, understand receptor interactions, and guide the design of new derivatives. acs.orgnih.gov

Chemical Biology and Cell Biology: Utilizing advanced molecular probes and other chemical tools to investigate the compound's mechanism of action in cellular and animal models. nih.gov

By fostering collaboration between these disciplines, researchers can accelerate the translation of promising compounds like this compound from the laboratory to potential therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Methoxyphenyl)piperidin-3-ol?

A robust synthesis involves coupling 1-iodo-4-methoxybenzene with a piperidin-3-ol derivative under nitrogen atmosphere. Key steps include:

  • Catalytic System : Use Cs₂CO₃ (1.0 mmol) and CuI (0.1 mmol) in DMF at 80°C for 8 hours to facilitate nucleophilic substitution .
  • Purification : Flash chromatography with EtOAc–hexane (4:1) yields the product (60% yield).
  • Characterization : Confirm via ¹H/¹³C NMR, ESI-MS, and HRMS to validate structure and purity .

Q. How can researchers structurally characterize this compound?

Employ a combination of spectroscopic and spectrometric techniques:

  • NMR : Analyze chemical shifts for the methoxyphenyl (δ ~6.6–6.8 ppm) and piperidine protons (δ ~1.9–3.7 ppm) .
  • Mass Spectrometry : ESI-MS ([M + H]⁺) and HRMS provide exact mass confirmation (e.g., C₁₂H₁₈NO₂: calc. 208.1332, found 208.1334) .
  • Elemental Analysis : Verify C/H/N ratios to ensure stoichiometric consistency .

Q. What safety precautions are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • Waste Disposal : Follow institutional guidelines for organic solvents and amine-containing compounds .

Q. How is the basic pharmacological activity of this compound screened?

  • In Vitro Assays : Test for kinase inhibition (e.g., sphingosine kinase 1, SK1) using fluorescence-based ADP detection. Compare IC₅₀ values against controls like RB-019 (a structural analog with 6.1-fold SK1 selectivity) .
  • Dose-Response Curves : Use serial dilutions (e.g., 0.1–100 µM) to establish potency thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Substituent Variation : Modify the methoxy group (e.g., replace with halogen or alkyl chains) and assess SK1/SK2 selectivity. Evidence shows that even minor changes (e.g., hydroxyl position in piperidine) alter selectivity by >10-fold .
  • Bioisosteric Replacement : Replace the piperidine ring with pyrrolidine or morpholine to evaluate conformational effects on target binding .

Q. What experimental strategies address contradictions in biological selectivity data?

  • Orthogonal Assays : Validate SK1 inhibition using thermal shift assays (TSA) alongside enzymatic activity assays.
  • Structural Analysis : Compare X-ray crystallography or docking studies (using SHELX-refined structures) to identify binding site discrepancies .

Q. How is the selectivity profile against related targets (e.g., SK2) determined?

  • Parallel Screening : Test against SK2 under identical conditions (e.g., 10 µM ATP, pH 7.4). For RB-019, SK1/SK2 selectivity was quantified via fold-difference in IC₅₀ values (6.1-fold) .
  • Kinase Panel Assays : Use broad-spectrum kinase inhibitor profiling to exclude off-target effects .

Q. What computational methods predict the metabolic stability of this compound?

  • In Silico Tools : Apply software like SwissADME or MetaCore to identify metabolic hotspots (e.g., O-demethylation of the methoxyphenyl group).
  • Microsomal Assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Q. How can crystallography refine the 3D structure of this compound?

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) X-ray diffraction.
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. SHELXTL (Bruker AXS) is suitable for small-molecule refinement .

Q. What in vivo models are appropriate for evaluating anticonvulsant or analgesic activity?

  • Rodent Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in mice. Dose ranges (10–100 mg/kg, i.p.) and latency to seizure onset are critical endpoints .
  • Astrocyte Studies : Assess neurotoxicity in primary astrocytes via lactate dehydrogenase (LDH) release assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.